Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Overview
Description
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexanecarboxylate, characterized by the presence of a methyl ester group and a ketone functional group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like amines, alcohols, or thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Ester derivatives with different functional groups
Scientific Research Applications
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and ketone groups.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate depends on its functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the ketone group can participate in various redox reactions. These transformations are facilitated by specific enzymes or chemical reagents, targeting molecular pathways involved in ester and ketone metabolism.
Comparison with Similar Compounds
Methyl 2-oxocyclohexanecarboxylate: Lacks the additional methyl groups, leading to different steric and electronic properties.
Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
4,4-Dimethyl-2-oxocyclohexanecarboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester.
Uniqueness: Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is unique due to its specific combination of functional groups and steric hindrance provided by the dimethyl groups. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity patterns compared to its analogs.
By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMOBBBEXFZLKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(=O)C1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415649 | |
Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32767-46-7 | |
Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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